molecular formula C2H2F3NO2 B1348544 1,1,1-Trifluoro-2-nitroethane CAS No. 819-07-8

1,1,1-Trifluoro-2-nitroethane

Cat. No.: B1348544
CAS No.: 819-07-8
M. Wt: 129.04 g/mol
InChI Key: JIKDQMLRRHUBKY-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-nitroethane is an organic compound with the molecular formula C₂H₂F₃NO₂ It is characterized by the presence of three fluorine atoms and a nitro group attached to an ethane backbone

Biochemical Analysis

Biochemical Properties

1,1,1-Trifluoro-2-nitroethane plays a significant role in biochemical reactions, particularly in the formation of fluorine-containing nitro alcohols and diols. In the presence of formaldehyde and alkalies, it undergoes condensation reactions to form these compounds . Additionally, under acidic alcoholic conditions, this compound participates in the Mannich reaction, leading to the formation of 3-alkoxy-1,1,1-trifluoro-2-nitropropanes . These reactions highlight its interaction with enzymes and proteins involved in condensation and Mannich reactions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These metabolic pathways can influence the compound’s overall activity and effectiveness in biochemical reactions .

Preparation Methods

1,1,1-Trifluoro-2-nitroethane can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,1-trifluoroethane with nitric acid under controlled conditions. Another method includes the nitration of 1,1,1-trifluoroethane using a mixture of sulfuric acid and nitric acid. Industrial production methods typically involve large-scale nitration processes with stringent control over reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

1,1,1-Trifluoro-2-nitroethane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction of this compound typically yields amines or other reduced nitrogen-containing compounds.

    Substitution: It can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1-Trifluoro-2-nitroethane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs with specific fluorinated functional groups.

    Industry: This compound is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

1,1,1-Trifluoro-2-nitroethane can be compared with other similar compounds such as:

    1,1,1-Trifluoroethane: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2,2,2-Trifluoroethanol: Contains a hydroxyl group instead of a nitro group, leading to different chemical properties and applications.

    1,1,1-Trifluoro-2-chloroethane: Contains a chlorine atom instead of a nitro group, resulting in different reactivity and uses.

Properties

IUPAC Name

1,1,1-trifluoro-2-nitroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F3NO2/c3-2(4,5)1-6(7)8/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKDQMLRRHUBKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335058
Record name 1,1,1-trifluoro-2-nitroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819-07-8
Record name 1,1,1-Trifluoro-2-nitroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=819-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-trifluoro-2-nitroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trifluoro-2-nitroethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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